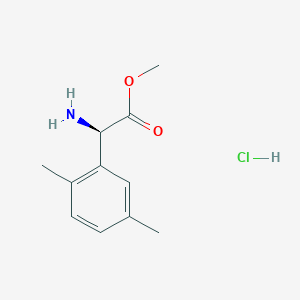

Methyl (R)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride

Description

Methyl (R)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride is a chiral organic compound featuring a methyl ester, an amino group, and a 2,5-dimethylphenyl substituent. The hydrochloride salt improves solubility and stability, making it suitable for pharmaceutical applications, particularly as a chiral intermediate in drug synthesis. Its structure combines lipophilic methyl groups with polar ionic properties, balancing bioavailability and reactivity.

Properties

Molecular Formula |

C11H16ClNO2 |

|---|---|

Molecular Weight |

229.70 g/mol |

IUPAC Name |

methyl (2R)-2-amino-2-(2,5-dimethylphenyl)acetate;hydrochloride |

InChI |

InChI=1S/C11H15NO2.ClH/c1-7-4-5-8(2)9(6-7)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H/t10-;/m1./s1 |

InChI Key |

NZXQWBYHGRHWDZ-HNCPQSOCSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H](C(=O)OC)N.Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride typically involves the reaction of 2,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or chromatography techniques to meet the required specifications.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Mechanistic Insight :

-

Base-mediated saponification cleaves the ester into the carboxylate anion, which is protonated post-purification.

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic water attack .

Acylation and Amide Formation

The primary amino group participates in nucleophilic acyl substitution reactions:

Key Reactions

-

Amide bond formation : Reacts with activated carboxylic acids (e.g., benzotriazol-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate) to generate substituted amides.

-

Schiff base synthesis : Condenses with aldehydes/ketones under mild acidic conditions (e.g., acetic acid) to form imines .

-

Dissolve compound in DMF.

-

Add (S)-phenylglycine methyl ester (PGME), PyBOP, and N-methylmorpholine.

-

Stir for 10 hours at room temperature.

-

Purify via HPLC (CH₃CN/H₂O with 0.2% TFA).

Outcome : PGME amide derivative with retention time t<sub>R</sub> = 33.9 min (confirmed by NMR and LC-MS) .

Esterification and Transesterification

The methyl ester group is amenable to transesterification:

Demonstrated Reaction :

-

Methanol reflux converts hydrobromide analogs to methyl esters without catalysts .

-

Product purity verified by melting point analysis and <sup>1</sup>H NMR (singlet at δ 3.91 ppm for CH<sub>3</sub> group) .

Electrophilic Aromatic Substitution

The 2,5-dimethylphenyl moiety directs electrophiles to specific positions:

Reductive Reactions

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the aromatic ring to a cyclohexane derivative, though this pathway is less explored for this compound .

Scientific Research Applications

Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays and as a precursor for developing biologically active molecules.

Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design and development.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins provide insights into its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Research Findings and Commercial Context

- Safety Considerations : Handling of methyl esters and hydrochloride salts requires standard precautions (e.g., ventilation, PPE), as seen in Methyl 2-hydroxyacetate safety protocols .

- Market Trends: Structural analogs are marketed for drug discovery, with prices reflecting substituent complexity. For example, Methyl 2-amino-2-(5-chloro-2-methoxyphenyl)acetate costs €374/250mg, highlighting the premium for halogenated derivatives .

Biological Activity

Methyl (R)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a chiral center at the carbon atom adjacent to the amino group, contributing to its unique biological properties. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or receptor agonist/antagonist, thereby modulating various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential for understanding its biological effects.

Biological Applications

1. Medicinal Chemistry:

this compound is being explored as a pharmaceutical intermediate in drug design and development. Its potential applications include:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .

- Anticancer Properties: Research has shown that compounds based on this structure can inhibit the proliferation of cancer cell lines. For instance, certain derivatives demonstrated IC50 values lower than 1 μM against various cancer cell lines, indicating potent anticancer activity .

2. Biochemical Assays:

The compound is utilized in biochemical assays to study enzyme activities and cellular responses. Its role as a precursor for developing biologically active molecules further underscores its significance in research settings.

Case Studies

-

Antimicrobial Studies:

A study evaluating the antimicrobial properties of this compound derivatives found significant activity against drug-resistant strains. The results indicated that these compounds could serve as potential candidates for treating infections caused by resistant pathogens .Compound Target Organism MIC (μg/mL) 24 MRSA 4–8 24 Mycobacterium 0.5–1 -

Anticancer Activity:

In a separate investigation, derivatives were tested for their effects on breast cancer cell lines. The findings revealed that certain compounds exhibited a strong inhibitory effect on cell proliferation with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .Compound Cell Line IC50 (μM) 72 MDA-MB-231 0.126 72 MCF-7 17.02

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.